molecular formula C9H14N6 B13571073 1-(2-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)ethyl)-1h-pyrazol-4-amine

1-(2-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)ethyl)-1h-pyrazol-4-amine

Cat. No.: B13571073
M. Wt: 206.25 g/mol
InChI Key: URTWUWMYZDZFNN-UHFFFAOYSA-N
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Description

1-(2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethyl)-1H-pyrazol-4-amine is a compound that features both a triazole and a pyrazole ring in its structure. These heterocyclic compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with an appropriate diketone under acidic conditions.

    Alkylation: The triazole is then alkylated using an alkyl halide to introduce the ethyl group.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting the alkylated triazole with hydrazine and a suitable diketone under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazole or pyrazole derivatives.

Scientific Research Applications

1-(2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 1-(2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethyl)-1H-pyrazole
  • 1-(2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethyl)-1H-imidazole
  • 1-(2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethyl)-1H-pyrrole

Uniqueness

1-(2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethyl)-1H-pyrazol-4-amine is unique due to the presence of both triazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C9H14N6

Molecular Weight

206.25 g/mol

IUPAC Name

1-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethyl]pyrazol-4-amine

InChI

InChI=1S/C9H14N6/c1-7-12-8(2)15(13-7)4-3-14-6-9(10)5-11-14/h5-6H,3-4,10H2,1-2H3

InChI Key

URTWUWMYZDZFNN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)CCN2C=C(C=N2)N

Origin of Product

United States

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